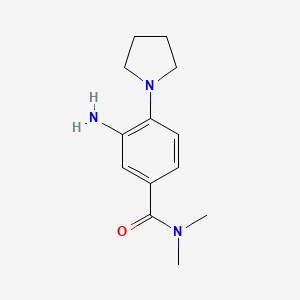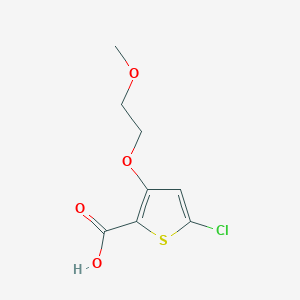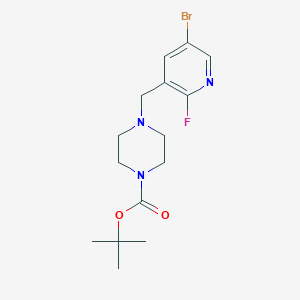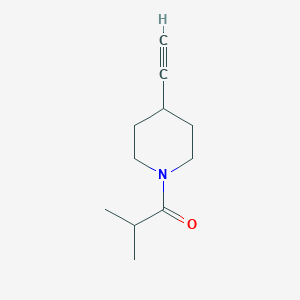
3-Amino-N,N-dimethyl-4-(pyrrolidin-1-YL)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-アミノ-N,N-ジメチル-4-(ピロリジン-1-イル)ベンズアミドは、アミノ基、ジメチルアミノ基、およびピロリジニル基が置換されたベンズアミドコアを特徴とする合成有機化合物です。
製法
合成経路および反応条件
3-アミノ-N,N-ジメチル-4-(ピロリジン-1-イル)ベンズアミドの合成は、通常、市販の前駆体から始めて、複数段階で行われます。一般的な方法には、以下の手順が含まれます。
ベンズアミドコアの形成: 最初のステップは、適切な条件下で4-アミノ安息香酸をジメチルアミンと反応させて、N,N-ジメチル-4-アミノベンズアミドを得ることで、ベンズアミドコアを形成することです。
ピロリジニル基の導入: 次のステップは、求核置換反応を通じてピロリジニル基を導入することです。これは、適切な触媒の存在下で、N,N-ジメチル-4-アミノベンズアミドをピロリジンと反応させることで達成できます。
工業生産方法
この化合物の工業生産方法は、高収率と高純度を確保するために、上記の合成経路を最適化する必要があります。これには、連続フローリアクター、自動合成プラットフォーム、および高度な精製技術の使用が含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N,N-dimethyl-4-(pyrrolidin-1-YL)benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-aminobenzoic acid with dimethylamine under suitable conditions to yield N,N-dimethyl-4-aminobenzamide.
Introduction of the Pyrrolidinyl Group: The next step involves the introduction of the pyrrolidinyl group through a nucleophilic substitution reaction. This can be achieved by reacting N,N-dimethyl-4-aminobenzamide with pyrrolidine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反応の分析
反応の種類
3-アミノ-N,N-ジメチル-4-(ピロリジン-1-イル)ベンズアミドは、以下のものを含むさまざまな化学反応を起こす可能性があります。
酸化: アミノ基は酸化されてニトロ誘導体を形成する可能性があります。
還元: この化合物は、対応するアミンを形成するために還元できます。
置換: ベンズアミドコアは、求電子置換反応を受ける可能性があります。
一般的な試薬および条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素化リチウムアルミニウム(LiAlH4)および水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
置換: 求電子置換反応には、多くの場合、塩化アルミニウム(AlCl3)または塩化鉄(III)(FeCl3)などの触媒が必要です。
主な生成物
酸化: この化合物のニトロ誘導体。
還元: 対応するアミン。
置換: 使用する求電子試薬に応じて、さまざまな置換ベンズアミド。
科学研究の用途
3-アミノ-N,N-ジメチル-4-(ピロリジン-1-イル)ベンズアミドは、いくつかの科学研究の用途があります。
医薬品化学: 神経疾患や精神疾患の標的とする新しい薬剤の開発のための足場として使用されます。
生物学的研究: この化合物は、酵素や受容体などの生物学的標的との相互作用を理解するための研究で使用されます。
工業用途: 他の複雑な有機分子の合成に使用され、医薬品の製造における中間体として使用されます。
科学的研究の応用
3-Amino-N,N-dimethyl-4-(pyrrolidin-1-YL)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
作用機序
3-アミノ-N,N-ジメチル-4-(ピロリジン-1-イル)ベンズアミドの作用機序には、体内の特定の分子標的との相互作用が含まれます。この化合物は、受容体または酵素に結合して、その活性を調節することができます。正確な経路と標的は、特定の用途と研究対象の生物系によって異なります。
類似の化合物との比較
類似の化合物
N,N-ジメチル-4-(ピロリジン-1-イル)ベンズアミド: アミノ基がないため、生物活性に影響を与える可能性があります。
3-アミノ-4-(ピロリジン-1-イル)ベンズアミド: ジメチルアミノ基がないため、溶解性や生物学的標的との相互作用に影響を与える可能性があります。
4-(ピロリジン-1-イル)ベンズアミド: アミノ基とジメチルアミノ基の両方がないため、化学反応性と生物活性の点で汎用性が低くなります。
独自性
3-アミノ-N,N-ジメチル-4-(ピロリジン-1-イル)ベンズアミドは、アミノ基とジメチルアミノ基の両方があるため、化学反応性と潜在的な生物活性を高めています。これらの官能基により、さまざまな化学修飾と生物学的標的との相互作用が可能になり、医薬品化学および創薬において貴重な化合物になります。
類似化合物との比較
Similar Compounds
N,N-Dimethyl-4-(pyrrolidin-1-YL)benzamide: Lacks the amino group, which may affect its biological activity.
3-Amino-4-(pyrrolidin-1-YL)benzamide: Lacks the dimethylamino group, which may influence its solubility and interaction with biological targets.
4-(Pyrrolidin-1-YL)benzamide: Lacks both the amino and dimethylamino groups, making it less versatile in terms of chemical reactivity and biological activity.
Uniqueness
3-Amino-N,N-dimethyl-4-(pyrrolidin-1-YL)benzamide is unique due to the presence of both the amino and dimethylamino groups, which enhance its chemical reactivity and potential biological activity. These functional groups allow for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery.
特性
分子式 |
C13H19N3O |
|---|---|
分子量 |
233.31 g/mol |
IUPAC名 |
3-amino-N,N-dimethyl-4-pyrrolidin-1-ylbenzamide |
InChI |
InChI=1S/C13H19N3O/c1-15(2)13(17)10-5-6-12(11(14)9-10)16-7-3-4-8-16/h5-6,9H,3-4,7-8,14H2,1-2H3 |
InChIキー |
JILZBFCKTDFFED-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)N2CCCC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 3-hydroxy-2-oxo-5,6,7,8-tetrahydro-2H-pyrano[3,2-B]pyridine-4-carboxylate](/img/structure/B12074728.png)

![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12074742.png)



![4-[(1-Isobutyl-1H-pyrazol-4-yl)oxy]piperidine](/img/structure/B12074772.png)




